1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Overview
Description
1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H5ClF4 and its molecular weight is 212.57. The purity is usually 95%.
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Scientific Research Applications
Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes
- This study discusses the selective iodination of benzene derivatives using a compound similar to 1-(chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene, emphasizing the introduction of iodine atoms at specific positions on the benzene ring (Stavber, Kralj, & Zupan, 2002).
Fluorination of 1,3-Bis-(trifluoromethyl)benzene
- This paper reports on the fluorination process of a compound structurally related to the subject chemical, producing lightly fluorinated aromatic products (Parsons, 1972).
Versatile Starting Material for Organometallic Synthesis
- 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound similar to the one , has been used as a starting material for various synthetically useful reactions in organometallic synthesis (Porwisiak & Schlosser, 1996).
Photochemistry of Fluoro(trifluoromethyl)benzenes
- The fluorescence spectra and quenching of singlet state emission in fluoro(trifluoromethyl)benzenes, related to the subject compound, were studied, providing insights into their photochemical behavior (Al-ani, 1973).
Synthesis of Soluble Fluoro-polyimides
- Research on synthesizing soluble fluoro-polyimides using a fluorine-containing aromatic diamine related to this compound highlights the application in polymer science (Xie et al., 2001).
Nucleophilic Aromatic Substitution
- This study involves the nucleophilic aromatic substitution of a related fluoro compound, leading to novel benzenes with specific substitution patterns (Ajenjo et al., 2016).
Synthesis and Characterization of Hyperbranched Poly(arylene ether)s
- A related trifluoromethyl-activated trifluoro monomer was used to synthesize hyperbranched poly(arylene ether)s, demonstrating applications in advanced materials science (Banerjee et al., 2009).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-(trifluoromethyl)benzyl chloride. For instance, PCBTF slowly degrades in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 67 days . Similar environmental interactions could potentially influence the behavior of 3-Fluoro-5-(trifluoromethyl)benzyl chloride.
Properties
IUPAC Name |
1-(chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZBMTCZGLEHHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659328 | |
Record name | 1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634151-25-0 | |
Record name | 1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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